4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one
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Overview
Description
4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . Industrial production methods often employ microwave-assisted synthesis to enhance yield and reduce reaction time . The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or sodium metabisulfite .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions .
Scientific Research Applications
4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development
Medicine: Its derivatives are explored for their potential in treating various diseases, including cancer and infectious diseases
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-phenylbenzimidazole and 1H-benzimidazole. Compared to these compounds, 4-[1-(Methylethyl)benzimidazol-2-yl]-1-benzylpyrrolidin-2-one has unique structural features that enhance its biological activity and specificity . Its isopropyl and benzyl groups contribute to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-benzyl-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24-19-11-7-6-10-18(19)22-21(24)17-12-20(25)23(14-17)13-16-8-4-3-5-9-16/h3-11,15,17H,12-14H2,1-2H3 |
InChI Key |
KBCCYZKNDDAUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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